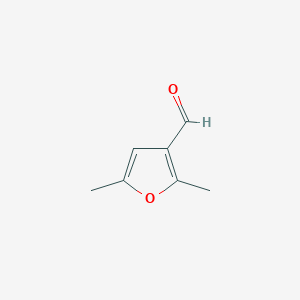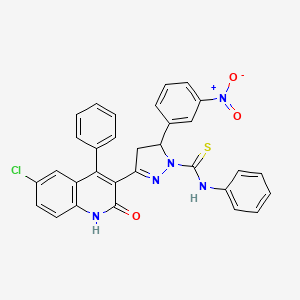
3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The compound , 3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, appears to be related to a class of compounds synthesized in the studies provided. In the first study, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Although the exact compound is not mentioned, the synthesis method could potentially be adapted for the target compound by substituting the thiophen-2-yl group with the appropriate quinolinyl moiety and adjusting the substituents on the aromatic rings accordingly.
Molecular Structure Analysis
The molecular structure of the target compound would likely be characterized using similar techniques as those described in the first paper, which include IR, 1H NMR, 13C NMR, Mass, and elemental analyses . These techniques would provide detailed information about the functional groups, the skeleton of the compound, and the nature of the substituents attached to the pyrazole core.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the nitro group, the chloroquinolinyl moiety, and the carbothioamide group. The second paper describes the synthesis of chloroquinolinyl-1H-pyrazoles, which suggests that the nitro group and the chloroquinolinyl moiety can participate in further chemical reactions, potentially leading to the formation of new compounds with various biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be influenced by the presence of the various substituents. The electron-withdrawing chlorine atom and the nitro group could affect the compound's electron distribution, impacting its reactivity and interactions with biological targets. The phenyl rings could contribute to the hydrophobic character of the compound, affecting its solubility and absorption properties .
Preclinical Evaluation and Antidepressant Activity
The first paper reports on the antidepressant activity of a related compound, which showed significant reduction in immobility time in animal models, suggesting potential antidepressant effects . This indicates that the target compound might also possess similar biological activities, warranting further investigation.
Antimalarial, Anti-SARS-CoV-2, Antibacterial, and Cytotoxic Activities
The second paper discusses the evaluation of antimalarial activity of synthesized chloroquinolinyl-1H-pyrazoles, with some compounds showing promising results against Plasmodium falciparum . Additionally, some compounds were tested for anti-SARS-CoV-2, antibacterial, and cytotoxic activity, suggesting a broad spectrum of potential pharmacological applications for this class of compounds .
Scientific Research Applications
Antimicrobial Activity
A notable application of quinoline-pyrazoline derivatives involves their antimicrobial properties. These compounds have been synthesized with the aim of developing new antimicrobial agents. For instance, a series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives showed potent antimicrobial activity against various microorganisms. The fluoro-substituted compounds, in particular, demonstrated higher antimicrobial efficacy, highlighting the potential of structural modification in enhancing the potency of these derivatives as antimicrobial agents (Ansari & Khan, 2017).
Antidepressant Activity
Another significant area of application is in the development of antidepressant medications. A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activities. These compounds showed promising results in preclinical evaluations, indicating their potential therapeutic use as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).
Antitubercular and Antifungal Activities
The synthesis of novel quinolin-2(1H)-one based pyrazoline hybrids using microwave-assisted protocols revealed moderate to good antitubercular activity against M. tuberculosis strains. Additionally, some derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential as broad-spectrum antimicrobial agents. The ADME predictions also suggested good pharmacokinetic profiles for these compounds, supporting their further development as therapeutic agents (Pattanashetty, Hosamani, & Barretto, 2018).
DNA Binding Interaction and Antimicrobial Agents
Further research into the synthesis of heterocyclic fused-pyrazolequinolines explored their DNA binding interactions and antimicrobial activities. These studies demonstrated the potential of such compounds in acting as potent antimicrobial agents, with specific structural modifications enhancing their effectiveness (Lamani, Reddy, & Naik, 2010).
Antioxidant Activity
Additionally, derivatives of the compound have been investigated for their antioxidant activities. For example, 4-hydroxy-3-nitro-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione and its derivatives showed higher radical scavenging abilities, highlighting their potential as antioxidants in various applications (Abdel-Kader & Talaat, 2023).
properties
IUPAC Name |
5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3-nitrophenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClN5O3S/c32-21-14-15-25-24(17-21)28(19-8-3-1-4-9-19)29(30(38)34-25)26-18-27(20-10-7-13-23(16-20)37(39)40)36(35-26)31(41)33-22-11-5-2-6-12-22/h1-17,27H,18H2,(H,33,41)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUANDARYORJCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=S)NC5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

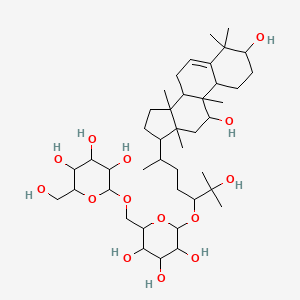
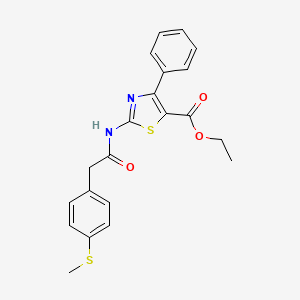
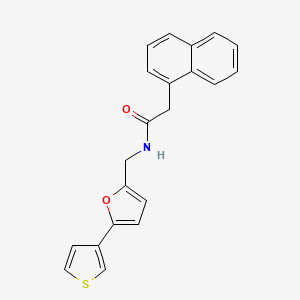
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)
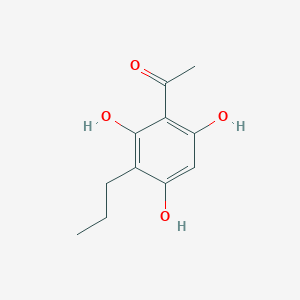
![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)
![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)
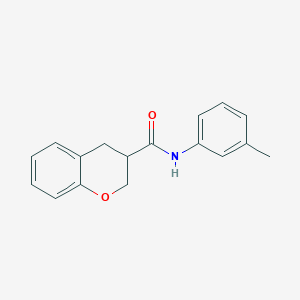
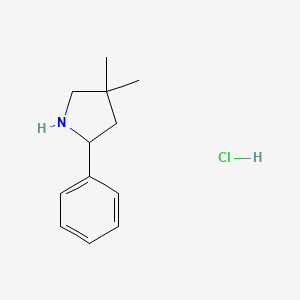
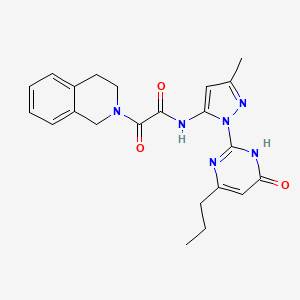
![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2554318.png)
